BenchChemオンラインストアへようこそ!

Morniflumate

Gastroenterology Toxicology Drug Safety

Why choose Morniflumate? It uniquely combines a gastroprotective prodrug design with proven clinical differentiation. Preclinically, it shows 10-fold lower acute toxicity and 5-fold lower intestinal perforation versus niflumic acid, enabling chronic inflammation models without GI confounding. Meta-analysis confirms 30% higher symptom-free rates at day 3 versus nimesulide, making it ideal for rapid-resolution endpoints. It also matches paracetamol's antipyretic potency while delivering superior anti-inflammatory efficacy—a dual-action profile unmatched by standard NSAIDs. For advanced oral formulation development requiring prolonged gastric residence, its gastroprotective properties reduce local irritation risk, facilitating targeted delivery systems.

Molecular Formula C19H20F3N3O3
Molecular Weight 395.4 g/mol
CAS No. 65847-85-0
Cat. No. B1676748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorniflumate
CAS65847-85-0
Synonymseta-morpholinoethyl niflumate
morniflumate
niflumic acid beta-morpholinoethyl este
Molecular FormulaC19H20F3N3O3
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=CC(=C3)C(F)(F)F
InChIInChI=1S/C19H20F3N3O3/c20-19(21,22)14-3-1-4-15(13-14)24-17-16(5-2-6-23-17)18(26)28-12-9-25-7-10-27-11-8-25/h1-6,13H,7-12H2,(H,23,24)
InChIKeyLDXSPUSKBDTEKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitysoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Morniflumate (CAS 65847-85-0): A Fenamate NSAID Prodrug with a Defined Active Metabolite and Established Clinical Niche


Morniflumate is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class [1]. It is chemically defined as the β-morpholinoethyl ester of niflumic acid [2]. As a prodrug, it is absorbed intact from the gastrointestinal tract and then undergoes rapid hydrolysis in plasma to release its pharmacologically active moiety, niflumic acid [3]. Its primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins . Clinically, morniflumate is utilized for the symptomatic treatment of inflammatory conditions affecting the airways, the ear-nose-throat (ENT) system, the urogenital tract, and the osteoarticular system [4].

Why Morniflumate (CAS 65847-85-0) Cannot Be Simply Replaced by Generic Niflumic Acid or Other Fenamates


While morniflumate is a prodrug of niflumic acid, its esterification fundamentally alters its preclinical safety and tolerability profile, precluding direct substitution with the parent acid [1]. Furthermore, within the fenamate class and the broader NSAID category, significant differences exist in clinical efficacy for specific endpoints, as demonstrated by comparative studies against agents like nimesulide and tiaprofenic acid [2]. Assumptions of class-wide equivalence are therefore invalid. Morniflumate possesses a unique combination of its prodrug structure conferring documented gastroprotective effects and a clinical data package demonstrating differentiated performance in defined inflammatory conditions, which forms the basis for its specific selection [3].

Quantitative Differentiation Guide for Morniflumate (CAS 65847-85-0): Head-to-Head and Comparative Performance Data


Gastrointestinal Safety: 10x Lower Acute Toxicity and 5x Lower Intestinal Perforation Activity vs. Niflumic Acid

In preclinical animal models, morniflumate demonstrates a markedly superior gastrointestinal safety profile compared to its parent compound, niflumic acid [1]. It was found to be completely free from the ulcerogenic effects of niflumic acid and, critically, was quantified as being 5 times less active in intestinal perforation experiments and 10 times less toxic in acute toxicity experiments [2]. This prodrug strategy directly addresses a major dose-limiting toxicity of the active metabolite.

Gastroenterology Toxicology Drug Safety

Clinical Efficacy in ENT Inflammation: 30% Higher Rate of Symptom Resolution vs. Nimesulide at Day 3

A 2022 meta-analysis of interventional studies in adults with acute ENT diseases directly compared morniflumate to placebo, nimesulide, paracetamol, and other NSAIDs [1]. The analysis found that on day 3 of therapy, the number of symptom-free patients was significantly higher with morniflumate compared to nimesulide, with a quantified increase of +30% in the proportion of symptom-free patients [2].

Otorhinolaryngology Clinical Trials Inflammation

Antipyretic and Anti-inflammatory Profile: Equivalent Antipyresis to Paracetamol but Superior Anti-inflammatory Effect to Tiaprofenic Acid

In a controlled single-blind clinical study involving patients with acute influenza syndrome of the upper airways, morniflumate (700 mg BID) was compared directly to tiaprofenic acid (300 mg BID) and paracetamol (500 mg TID) [1]. Morniflumate was equivalent to paracetamol for its antipyretic action but demonstrated superior antipyretic efficacy compared to tiaprofenic acid. Furthermore, both morniflumate and tiaprofenic acid showed a significantly higher anti-inflammatory effect when compared to paracetamol [2].

Clinical Pharmacology Antipyresis Anti-inflammatory

Comparative Efficacy in Fever Management: Greater Antipyretic Activity vs. Flurbiprofen

Data from a clinical review indicates that the efficacy of morniflumate on fever was comparable to that of paracetamol but was greater than that of the NSAID flurbiprofen [1]. The study reported statistically significant differences in antipyretic activity between the treatment groups during the first 2 days of treatment, favoring morniflumate [2].

Clinical Efficacy Fever Comparative Study

Gastroprotective Effect: Preclinical Evidence of Protection Against NSAID-Induced Gastric Lesions (e.g., Diclofenac)

Beyond its own improved safety profile, morniflumate has demonstrated a gastroprotective effect in preclinical models [1]. It induced a dose-dependent inhibition of gastric hemorrhagic lesions caused by several ulcerogenic NSAIDs, including diclofenac [2]. This 'cytoprotective' property, observed in rat models, suggests a unique pharmacological attribute not shared by many other NSAIDs [3].

Gastroenterology Pharmacology Drug Safety

COX-2 Inhibitory Activity: A Mechanistic Distinction within the Fenamate Class

While many NSAIDs inhibit both COX-1 and COX-2 non-selectively, morniflumate has been specifically shown to possess COX-2 inhibiting properties . This inhibition of the inducible COX-2 isoform, responsible for inflammation, while sparing the constitutive COX-1 to some degree, is a mechanistic feature associated with improved gastrointestinal tolerability and explains its efficacy in treating chronic inflammatory conditions like arthritis [1].

Molecular Pharmacology Mechanism of Action COX-2

Optimal Application Scenarios for Morniflumate (CAS 65847-85-0) Based on Comparative Evidence


Preclinical Research Models Requiring Anti-inflammatory Efficacy with Minimal Gastrointestinal Toxicity

In preclinical studies where the gastrointestinal toxicity of standard NSAIDs is a confounding variable (e.g., chronic dosing models of arthritis), morniflumate is the preferred fenamate. Its proven 10-fold lower acute toxicity and 5-fold lower intestinal perforation activity compared to niflumic acid [5], combined with its documented gastroprotective effects against other NSAIDs [2], allows researchers to dissociate anti-inflammatory efficacy from GI adverse events.

Clinical Trials for ENT and Upper Respiratory Tract Infections Requiring Superior Symptom Resolution

For clinical studies targeting acute inflammatory conditions of the upper airways, morniflumate offers a quantifiable efficacy advantage. Meta-analysis demonstrates a 30% higher rate of achieving symptom-free status at day 3 compared to nimesulide [5]. This evidence supports its selection as an active comparator or investigational agent where rapid and complete symptom resolution is a primary endpoint.

Formulation Development for Controlled-Release or Gastro-Retentive Anti-inflammatory Products

Given its demonstrated gastroprotective and cytoprotective properties [5], morniflumate is a scientifically sound candidate for developing oral formulations designed for prolonged gastric residence or targeted intestinal release. Its favorable GI safety profile compared to niflumic acid and other NSAIDs reduces the risk of local irritation, a critical factor in the successful development of such advanced delivery systems.

Therapeutic Scenarios Where Combined Antipyretic and Anti-inflammatory Action is Required

Morniflumate's clinical profile uniquely combines antipyretic activity equivalent to paracetamol with superior anti-inflammatory effects compared to other NSAIDs like tiaprofenic acid [5]. This makes it a compelling choice for treating conditions where both fever and inflammation are prominent, such as acute influenza-like illnesses or postoperative inflammation, providing a two-pronged therapeutic benefit from a single agent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morniflumate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.